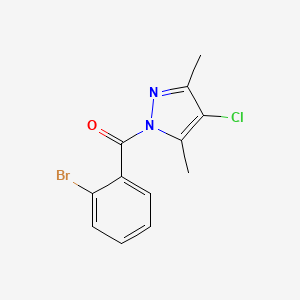![molecular formula C17H23N3O B5550284 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)
2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinol derivatives, including structures similar to the specified compound, often involves complex reactions highlighting the compound's potential as positive inotropic agents or in neuroleptic drug development. For instance, derivatives of (1-piperazinyl)-2(1H)-quinolinone have been synthesized and examined for their activities on the heart, showcasing their potential inotropic effects (Tominaga et al., 1984; Banno et al., 1988).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives, including those with piperazinyl groups, has been extensively studied to understand their binding and interaction profiles. Such analyses are crucial in determining their pharmacological potential and understanding their mechanism of action on a molecular level. However, specific details on the molecular structure analysis of “2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol” were not directly found in the reviewed literature.
Chemical Reactions and Properties
The chemical reactivity of quinolinol derivatives typically involves interactions with biological targets, such as dopamine receptors, indicating their potential utility in various therapeutic areas. Some derivatives have been identified as mixed dopamine D2/D4 receptor antagonists (Zhao et al., 2000). The precise chemical reactions and properties often depend on the substituents present in the molecule.
科学的研究の応用
Mammalian Enzyme Interactions
A study explored the effects of substituents on the C-7 piperazine ring of fluoroquinolones on mammalian topoisomerase II and DNA gyrase. The positioning of methyl groups on the C-7 piperazine ring was found to influence the potency against the mammalian enzyme. It was observed that the cis-3,5-dimethyl configuration did not stimulate enzyme-mediated DNA cleavage at lower drug concentrations, whereas the trans configuration was active at significantly lower levels. This suggests that the structural configuration of the piperazine ring in compounds like 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol could have selective effects on mammalian enzymes, which might be leveraged in drug design (T. Gootz et al., 1994).
Antimicrobial Applications
Another research focused on the synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents, including derivatives linked with 1-pyridin-2-yl-piperazine. These compounds were evaluated for their antimicrobial activity against a variety of bacteria and fungi. The study highlights the potential of using structural analogues of this compound in developing new antimicrobial agents (Divyesh Patel et al., 2012).
Neuropharmacological Effects
A series of ω-(4-phenyl-1-piperazinyl)-alkoxy-2 (1H)-quinolinone derivatives were synthesized and tested for anti-methamphetamine and anti-epinephrine activities, aiming to develop a novel neuroleptic drug. These derivatives showed potent antimethamphetamine activity and high anti-epinephrine potency, depending on the substituents on the phenyl group in the 4-phenyl-1-piperazinyl moiety. This indicates the potential of this compound and its analogues in neuropharmacology (K. Banno et al., 1988).
Cytotoxic Activity
Research into the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include modifications similar to this compound, revealed potent cytotoxic effects against various cancer cell lines. This study provides insight into the potential application of such compounds in cancer therapy (L. Deady et al., 2003).
Antimicrobial Activity of Metal Chelates
A study synthesized and characterized 5-(4-methyl piperazinyl methylene)-8-hydroxy quinoline and its metal chelates, investigating their antimicrobial activity. The findings suggest that metal chelates of compounds structurally related to this compound could offer a novel approach to developing antimicrobial agents (I. Patel & I. Vohra, 2006).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-4-5-16-14(10-12)17(21)15(13(2)18-16)11-20-8-6-19(3)7-9-20/h4-5,10H,6-9,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFVMACQBOAPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)





![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)
![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)
![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)
![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)